2,6-Dimethoxy-4-formylphenylboronic acid

Suzuki-Miyaura Coupling Arylboronic Acid Purity Procurement Specification

Multi-step syntheses often demand separate building blocks for C-C and C-N/C-O bond formation, inflating step count and protecting-group manipulations. This compound integrates a boronic acid for Suzuki-Miyaura cross-coupling with a para-formyl group for reductive amination, condensation, or oxidation-enabling convergent, protecting-group-free sequences from a single intermediate. • Ortho-methoxy groups sterically shield the boronic acid, mitigating protodeboronation side reactions • Enables benzoxaborole formation for antifungal/antibacterial lead discovery • Serves as a model system for polymorph control and co-crystal engineering studies • Supplied at ≥98% purity with full QC documentation; ambient shipping (non-hazardous)

Molecular Formula C9H11BO5
Molecular Weight 209.99 g/mol
CAS No. 1256355-34-6
Cat. No. B035915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-formylphenylboronic acid
CAS1256355-34-6
Molecular FormulaC9H11BO5
Molecular Weight209.99 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1OC)C=O)OC)(O)O
InChIInChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3
InChIKeySNAHFCPYLSJIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-4-formylphenylboronic Acid Overview


2,6-Dimethoxy-4-formylphenylboronic acid (CAS 1256355-34-6) is a specialized arylboronic acid derivative characterized by a central phenyl ring bearing a boronic acid (-B(OH)₂) group, flanked by two ortho-methoxy (-OCH₃) substituents, and a para-formyl (-CHO) group . This arrangement creates an electron-rich aromatic system with dual orthogonal reactivity: the boronic acid participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, while the formyl group enables subsequent condensation, reduction, or oxidation chemistry . The compound is supplied as a solid with a purity specification of 95-98% and a molecular formula of C₉H₁₁BO₅ (MW 209.99 g/mol) .

WorkflowSuzuki-Miyaura cross-coupling & aldehyde derivatization
SelectionDual orthogonal reactivity: boronic acid + formyl handle
Use ContextSequential, protecting-group-free synthesis of biaryl or heterocyclic scaffolds

Key Distinctions of 2,6-Dimethoxy-4-formylphenylboronic Acid


Substituting 2,6-dimethoxy-4-formylphenylboronic acid with simpler analogs such as 4-formylphenylboronic acid or 2,6-dimethoxyphenylboronic acid results in the loss of essential chemical functionality required for complex synthetic sequences. The target compound uniquely combines a para-formyl group for downstream derivatization with ortho-methoxy groups that sterically and electronically modulate the boronic acid's reactivity, a feature absent in the unsubstituted 4-formylphenylboronic acid . Conversely, 2,6-dimethoxyphenylboronic acid lacks the formyl handle entirely, precluding its use in sequences requiring aldehyde chemistry [1]. The dual functionality is critical for applications such as benzoxaborole formation, where the ortho-methoxy groups influence the equilibrium between boronic acid and cyclic oxaborole tautomers . The following quantitative evidence delineates these functional distinctions.

Targetortho-methoxy steric/electronic modulation + para-formyl handle
4-Formylphenylboronic acidlacks ortho-methoxy groups; reactivity profile and protodeboronation resistance differ
Targetaldehyde functionality enables downstream condensation/reduction
2,6-Dimethoxyphenylboronic acidmissing formyl group; cannot participate in aldehyde-based sequential chemistry
Targetdefined purity specification (solid form)
Unsubstituted formyl analogoften supplied with variable anhydride content, which may affect coupling reproducibility

2,6-Dimethoxy-4-formylphenylboronic Acid vs. Key Analogs


Purity Specification vs. 4-Formylphenylboronic Acid

The target compound is commercially available with a purity specification of 98% as a solid . In contrast, the unsubstituted analog 4-formylphenylboronic acid (CAS 87199-17-5) is typically supplied with a purity of ≥95% and contains variable amounts of its anhydride . The higher and more consistently defined purity of the 2,6-dimethoxy derivative reduces the risk of side reactions due to boroxine/anhydride impurities in sensitive cross-coupling applications.

Purity vs. 4-Formyl
Specification review
Target: 98% (solid) vs. Comparator: ≥95% (variable anhydride)
Supports more reproducible coupling outcomes; reduces pre-reaction purification need.
Commercial datasheet comparison; anhydride content may vary by lot.
Suzuki-Miyaura Coupling Arylboronic Acid Purity Procurement Specification

Steric and Electronic Modulation of Suzuki Reactivity

The presence of two ortho-methoxy groups in the target compound introduces both steric hindrance and electron donation to the aromatic ring. While direct comparative coupling yields for this specific compound are not reported in primary literature, the general class of 2,6-disubstituted phenylboronic acids is known to exhibit distinct reactivity profiles in Suzuki-Miyaura reactions compared to unsubstituted analogs [1]. The ortho-methoxy groups can retard protodeboronation and influence the transmetallation step, which is critical for challenging coupling partners [1]. This steric and electronic tuning is absent in 4-formylphenylboronic acid.

Steric/Electronic Effect
Class-level inference
ortho-methoxy +M effect and steric shielding of boron center
May improve coupling efficiency with sensitive substrates; reduces protodeboronation risk.
Based on general 2,6-disubstituted boronic acid class; direct yield data not reported for this compound.
Suzuki-Miyaura Coupling Steric Effects Electronic Effects

Polymorph Control in 2,6-Dimethoxyphenylboronic Acid

The 2,6-dimethoxyphenylboronic acid core, which is the structural foundation of the target compound, has been explicitly used as a model substance to investigate polymorph control in phenylboronic acids [1]. This core crystallizes in at least two distinct polymorphic forms (Form I and Form II), with Form II crystallizing in the monoclinic crystal system C2/c with Z′ = 1.5 and containing an unusual hydrogen-bonded boronic acid synthon [1]. This polymorphic diversity, influenced by the ortho-methoxy groups, is not observed in the unsubstituted 4-formylphenylboronic acid core.

Polymorph Control
Class-level inference
Two polymorphs reported for core: Form I and Form II (monoclinic C2/c, Z′=1.5)
Enables solid-state property tuning for crystal engineering or formulation studies.
Based on 2,6-dimethoxyphenylboronic acid core; may not directly transfer to the formyl derivative.
Crystal Engineering Polymorph Control Solid-State Chemistry

Validated Purification Process

A patented purification process (EP 1167371 A2) specifically addresses the purification of formylphenylboronic acid derivatives, including those with the 2,6-dimethoxy substitution pattern, to achieve purities greater than 99% [1]. The process involves dissolving crude material in an alkaline solvent (pH 8-11), removing insoluble organic impurities, and acidifying to precipitate the purified boronic acid [1]. This validated purification route is not universally applicable to all arylboronic acids and provides a quality benchmark for procurement.

Purification Process
Class-level inference
Patented alkaline dissolution/acidification route yields >99% purity
Supports access to ultra-high purity material when required; quality benchmark for procurement.
EP 1167371 A2; applicable to formylphenylboronic acid derivatives.
Purification Process Chemistry Quality Control

Applications of 2,6-Dimethoxy-4-formylphenylboronic Acid


Suzuki Coupling for Biaryl Intermediates

The compound serves as a versatile nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings. Its ortho-methoxy groups provide steric shielding that can mitigate protodeboronation side reactions, while the para-formyl group remains intact for subsequent derivatization such as reductive amination or condensation with amines. This dual reactivity enables the efficient construction of biaryl scaffolds that are common in kinase inhibitors and other therapeutic agents . The electron-rich nature of the aromatic ring enhances the nucleophilicity of the boronic acid, potentially improving coupling yields with electron-deficient aryl halides .

Synthesis of Benzoxaborole Bioactive Scaffolds

This compound can participate in reactions with secondary mono- and diamines to form substituted benzoxaboroles . Benzoxaboroles are a privileged class of boron-containing heterocycles with demonstrated antifungal, antibacterial, and anti-inflammatory activities. The ortho-methoxy substituents influence the equilibrium between the open-chain boronic acid and the cyclic oxaborole tautomer, providing a handle for tuning biological activity .

Crystal Engineering and Polymorph Control

The 2,6-dimethoxyphenylboronic acid core is an established model system for investigating polymorph control in arylboronic acids . Researchers studying solid-state properties, co-crystal formation, or pharmaceutical formulation can use this compound as a platform to explore how crystallization conditions (solvent, temperature, additives) influence polymorphic outcome. The ability to stabilize metastable polymorphs with surfactants has been demonstrated, providing a route to tune physical properties such as solubility and dissolution rate .

Orthogonal Functionalization Building Block

The compound's dual orthogonal functionality—boronic acid for C–C bond formation and aldehyde for C–N or C–O bond formation—makes it ideal for sequential, protecting-group-free synthetic sequences. After Suzuki coupling, the pendant aldehyde can be directly elaborated via reductive amination, Wittig olefination, or oxidation to a carboxylic acid. This orthogonal reactivity streamlines the synthesis of complex molecules and reduces the number of synthetic steps compared to using monofunctional boronic acids .

Application
Selection Property
Validation Focus
Biaryl intermediate synthesis
Steric shielding & electron-rich ring
Coupling efficiency with electron-deficient aryl halides
Benzoxaborole scaffold research
ortho-methoxy influence on oxaborole tautomerism
Equilibrium tuning for heterocycle formation
Crystal engineering / polymorph studies
Polymorphic diversity of dimethoxy core
Crystallization condition optimization for metastable forms
Orthogonal functionalization sequences
Dual boronic acid + formyl reactivity
Protecting-group-free sequential synthesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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